molecular formula C₂₁H₁₉D₃ClN B1155284 Cyproheptadine Hydrochloride-d3

Cyproheptadine Hydrochloride-d3

Cat. No.: B1155284
M. Wt: 326.88
Attention: For research use only. Not for human or veterinary use.
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Description

Cyproheptadine Hydrochloride-d3 is a deuterium-labeled stable isotope of the well-characterized pharmaceutical compound, Cyproheptadine. This compound is specifically designed for use as an internal standard in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis, where it enables highly accurate and reliable measurement of the parent drug and its metabolites in complex biological matrices such as plasma and urine, thereby minimizing variability and improving data integrity . The parent molecule, Cyproheptadine, is a first-generation antihistamine with a multifaceted pharmacological profile, acting as a potent antagonist at histamine H1 receptors, serotonin 5-HT2 receptors, and muscarinic acetylcholine receptors . This robust receptor interaction underpins its diverse research applications, including the study of allergic response pathways , the investigation of serotonergic mechanisms in conditions like serotonin syndrome , and the exploration of appetite stimulation and weight gain . This compound provides researchers with a critical tool for advancing pharmacokinetic and metabolic studies of cyproheptadine, supporting drug discovery and development efforts, and facilitating precise in vitro and in vivo research into these complex physiological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₁H₁₉D₃ClN

Molecular Weight

326.88

Synonyms

4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine Hydrochloride-d3

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Cyproheptadine Hydrochloride-d3 exhibits significant biological activity through its antagonistic effects on histamine H1 receptors and serotonin receptors (5-HT2). This dual action is critical for its effectiveness in treating various conditions:

  • Allergy Treatment : Cyproheptadine is primarily used to alleviate allergic symptoms such as rhinitis and urticaria due to its potent antihistaminic properties .
  • Migraine Prophylaxis : The drug's ability to block serotonin receptors makes it useful in preventing migraines, as it can mitigate the vasodilation associated with migraine attacks .
  • Appetite Stimulation : Notably, cyproheptadine has been documented as an effective appetite stimulant, particularly in pediatric populations suffering from cachexia or anorexia. It has shown promise in promoting weight gain among children undergoing cancer treatments .

Clinical Studies and Case Reports

Several clinical studies have highlighted the effectiveness of this compound in various medical scenarios:

  • COVID-19 Treatment : A retrospective observational study involving patients with severe COVID-19 indicated that cyproheptadine could serve as a potential adjuvant treatment. The study reported a reduction in symptoms resembling serotonin syndrome among patients treated with cyproheptadine alongside standard care .
StudyFindings
ICU Study on COVID-19 Patients14 patients treated; median CRP decreased over time; potential for reducing serotonin-related symptoms.
Pediatric CachexiaDemonstrated effectiveness in promoting weight gain among children undergoing cancer treatment.

Analytical Applications

The deuterated nature of this compound enhances its utility in analytical chemistry:

  • Stability and Precision : The incorporation of deuterium atoms allows for more accurate quantification in pharmacokinetic studies. This is particularly valuable when examining drug interactions and metabolic pathways .
CompoundStructure TypePrimary UseUnique Features
CyproheptadineTricyclic AntihistamineAllergy reliefStrong antiserotonergic activity
This compoundDeuterated formResearch applicationsEnhanced analytical precision

Comparison with Similar Compounds

Structural Analog: Cyproheptadine Hydrochloride

The non-deuterated parent compound, cyproheptadine hydrochloride (C₂₁H₂₁N·HCl), shares identical pharmacological targets but differs in molecular weight (323.86 vs. 326.88) and isotopic composition. Key distinctions include:

Parameter Cyproheptadine HCl-d3 Cyproheptadine HCl
Molecular Formula C₂₁D₃H₁₈N·HCl C₂₁H₂₁N·HCl
Molecular Weight 326.88 323.86
Primary Use Analytical internal standard Therapeutic agent
TI (Teratogenicity Index) N/A 13.8 (zebrafish assay)

Pharmacological Activity : Cyproheptadine HCl exhibits dual antihistaminic and antiserotonin effects, blocking histamine-induced vasodepression in dogs and serotonin-mediated vasopressor responses . Its antiserotonin activity rivals lysergic acid diethylamide (LSD) in potency .

Functional Analog: Cyclobenzaprine Hydrochloride

Cyclobenzaprine hydrochloride, a muscle relaxant, shares structural similarities with cyproheptadine (tricyclic amine backbone) but lacks serotonin antagonism. Comparative

Parameter Cyproheptadine HCl Cyclobenzaprine HCl
Teratogenicity Index (TI) 13.8 11.7
Mechanism H₁/5-HT₂ antagonist Central α-motor neuron inhibition
Clinical Use Appetite stimulation, allergies Muscle spasm management

Analytical Comparators: Ketotifen Fumarate

Ketotifen fumarate, another antihistamine, was co-analyzed with cyproheptadine HCl in HPLC studies :

Parameter Cyproheptadine HCl Ketotifen Fumarate
Retention Time (min) 7.981 3.444
Linearity Range 0.1–50 µg/mL 0.1–50 µg/mL
Application Allergies, serotonin syndrome Asthma prophylaxis

The distinct retention times enable simultaneous quantification in formulations, validated for accuracy and precision .

Pharmacological Comparators: Chlorpheniramine and LSD

Cyproheptadine’s antihistaminic activity equals or exceeds chlorpheniramine, while its antiserotonin effects approach LSD’s potency :

Parameter Cyproheptadine HCl Chlorpheniramine LSD
Histamine Blockade +++ ++ -
Serotonin Blockade +++ - ++++
Clinical Use Multifunctional antagonist Allergies Hallucinogen/research

Key Research Findings and Clinical Implications

  • Toxicity and Misuse : Cyproheptadine HCl is misused as an appetite stimulant (72.9% prevalence in Kinshasa), often combined with dexamethasone, raising obesity risks . Overdose in pediatrics causes antimuscarinic toxicity (e.g., delirium, tachycardia) .
  • Therapeutic Efficacy : In stroke survivors, cyproheptadine HCl (4 mg BID) reduced grip termination time by 45% within one week, particularly in severe cases .
  • Analytical Robustness : The deuterated analog (Cyproheptadine HCl-d3) ensures reliable quantification in pharmacokinetic studies, with validated dissolution profiles (>80% solubility in 0.1N HCl) .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing Cyproheptadine Hydrochloride-d3 with high isotopic purity?

  • Answer: Synthesis requires precise deuteration at specific positions (e.g., methyl groups) using deuterated reagents (e.g., D2O or deuterated alkyl halides). Isotopic purity (>98%) must be verified via mass spectrometry and <sup>1</sup>H/<sup>2</sup>H NMR. Contamination risks arise from incomplete deuteration or proton exchange during purification. Researchers should employ inert atmospheres and anhydrous conditions to minimize isotopic dilution .

Q. How can researchers validate the stability of Cyproheptadine Hydrochloride-d3 under experimental storage conditions?

  • Answer: Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels (60–80% RH), and light exposure. Monitor degradation via HPLC-UV or LC-MS at intervals (e.g., 0, 1, 3, 6 months). Stability thresholds (e.g., <5% degradation) should align with ICH guidelines .

Q. What safety protocols are essential when handling Cyproheptadine Hydrochloride-d3 in vitro assays?

  • Answer: Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Decontaminate spills with absorbent materials (e.g., silica gel) and neutralize with 5% acetic acid. Emergency procedures should follow H313 (harmful if inhaled) and P305 (eye rinse protocols) guidelines .

Advanced Research Questions

Q. How can isotopic effects of deuterium in Cyproheptadine Hydrochloride-d3 influence pharmacokinetic (PK) studies compared to the non-deuterated form?

  • Answer: Deuteration may alter metabolic pathways (e.g., CYP450-mediated oxidation) due to kinetic isotope effects (KIE), potentially prolonging half-life. Conduct comparative PK studies in animal models using LC-MS/MS to quantify plasma concentrations. Analyze AUC, Cmax, and t1/2 to assess isotopic impact. Control for variables like hepatic enzyme activity .

Q. What experimental strategies resolve contradictions in receptor-binding affinity data for Cyproheptadine Hydrochloride-d3 across studies?

  • Answer:

  • Step 1: Systematically review assay conditions (e.g., buffer pH, temperature, receptor isoform).
  • Step 2: Replicate assays using standardized protocols (e.g., radioligand binding with <sup>3</sup>H-labeled antagonists).
  • Step 3: Apply statistical meta-analysis to identify outliers and adjust for batch effects or instrument variability.
  • Step 4: Validate findings with orthogonal methods (e.g., SPR or ITC) .

Q. How should researchers design a metabolomics study to identify novel metabolites of Cyproheptadine Hydrochloride-d3?

  • Answer:

  • Phase 1: Administer the compound to hepatocyte cultures or live models (e.g., rodents) and collect biofluids (plasma, urine) at timed intervals.
  • Phase 2: Use high-resolution LC-HRMS with fragmentation (MS/MS) to detect deuterium-retaining metabolites.
  • Phase 3: Employ computational tools (e.g., MetFrag or CFM-ID) to predict metabolite structures and cross-reference with spectral libraries .

Methodological Resources

  • Data Analysis: For isotopic quantification, use software like Xcalibur (Thermo) or Analyst (Sciex) with deuterium-specific calibration curves .
  • Ethical Compliance: Adhere to institutional review boards (IRBs) for in vivo studies, ensuring protocols meet ARRIVE guidelines .

Note: Avoid referencing commercial suppliers; instead, cite peer-reviewed methodologies from regulatory guidelines (e.g., USP, ECHA) .

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